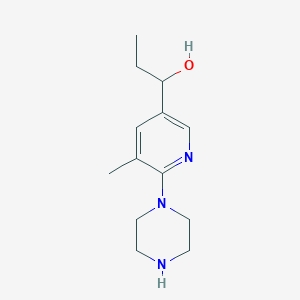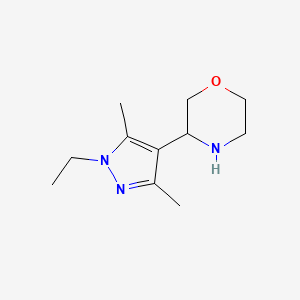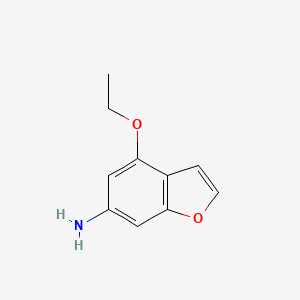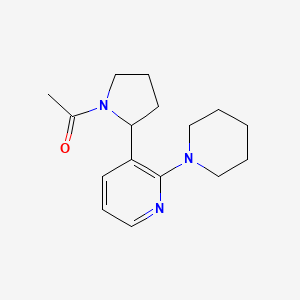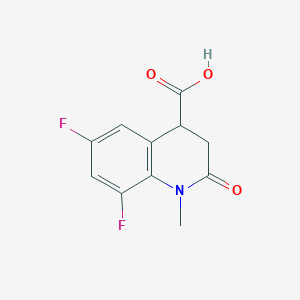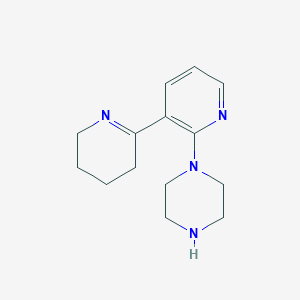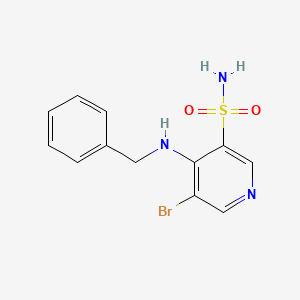
Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound, in particular, features a benzofuran core with an allyloxy group at the 3-position, a methyl group at the 7-position, and a carboxylate ester at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction. This involves the reaction of the benzofuran derivative with an allyl halide in the presence of a base, such as potassium carbonate, under reflux conditions.
Esterification: The carboxylate ester is formed by reacting the benzofuran derivative with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced at various positions, including the carboxylate ester, to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, reduced esters.
Substitution: Halogenated benzofuran derivatives.
Aplicaciones Científicas De Investigación
Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with biological macromolecules through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl3-(benzyloxy)-7-methylbenzofuran-2-carboxylate: Similar structure but with a benzyloxy group instead of an allyloxy group.
Methyl3-(methoxy)-7-methylbenzofuran-2-carboxylate: Similar structure but with a methoxy group instead of an allyloxy group.
Methyl3-(propoxy)-7-methylbenzofuran-2-carboxylate: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness
Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate is unique due to the presence of the allyloxy group, which imparts specific reactivity and biological activity. The allyloxy group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
1707391-72-7 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 7-methyl-3-prop-2-enoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-4-8-17-12-10-7-5-6-9(2)11(10)18-13(12)14(15)16-3/h4-7H,1,8H2,2-3H3 |
Clave InChI |
SMBKEZODQVQEIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)OC)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


